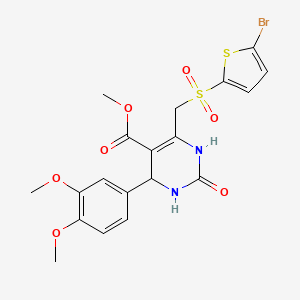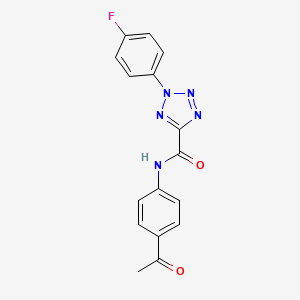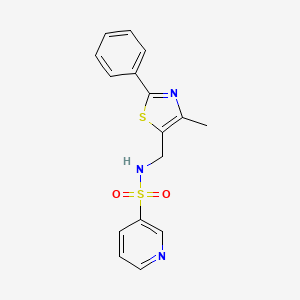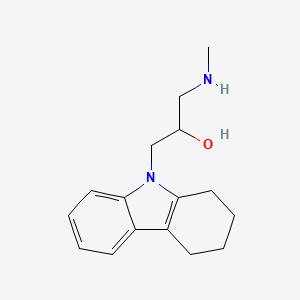![molecular formula C23H26N6 B2994927 4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896068-91-0](/img/structure/B2994927.png)
4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known to be versatile scaffolds in drug design and discovery . They have been used as building blocks for developing drug-like candidates with a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various synthetic approaches have been summarized, including the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates . Another approach involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) [antibacterial activity] showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Antifungal Activity
The compound has shown promising results in antifungal activity . The N-aryl and N-alkyl piperazine derivatives have been reported as potent antifungal agents .
Antiparasitic Activity
Pyrazolines and their derivatives, which include the compound , have been reported to have antiparasitic activity .
Anti-inflammatory Activity
The compound has been associated with anti-inflammatory activity . This is due to the pyrazoline derivative present in the compound .
Antidepressant Activity
The compound has been linked with antidepressant activity . This is attributed to the pyrazoline derivative present in the compound .
Anticonvulsant Activity
The compound has been associated with anticonvulsant activity . This is due to the pyrazoline derivative present in the compound .
Antioxidant Activity
The compound has been linked with antioxidant activity . This is attributed to the pyrazoline derivative present in the compound .
Antitumor Activity
The compound has been associated with antitumor activity . Molecular docking results further explained the antitumor activity of the compounds .
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity . They have also been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists . Another related compound, benzylpiperazine, has been found to have euphoriant and stimulant properties .
Mode of Action
For instance, benzylpiperazine is known to have effects similar to amphetamine .
Biochemical Pathways
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to affect various biochemical pathways related to their antitumor and antileukemia activity .
Pharmacokinetics
Related compounds such as benzylpiperazine are known to be metabolized in the liver and excreted renally .
Result of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity , suggesting that this compound may have similar effects.
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the broad range of medicinal properties associated with the pyrazolo[1,5-a]pyrimidine family . Additionally, further studies could focus on optimizing the synthetic pathways and studying its multiple applications .
Propiedades
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-16-13-17(2)24-22-21(16)23-25-18(3)14-20(29(23)26-22)28-11-9-27(10-12-28)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJWDFQQLTMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

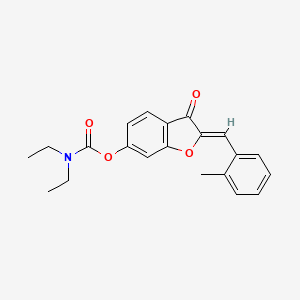
![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2994849.png)
![ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2994852.png)


![4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2994855.png)

![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2994858.png)
